1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic compounds containing fused ring systems. The official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the structural arrangement of the molecule. This nomenclature indicates a pyrrolo[3,2-c]pyridine core structure where the pyrrole ring is fused to the pyridine ring at the 3,2-c positions, with complete saturation of the pyridine ring (positions 4,5,6,7) and a methyl substitution at the 1-position of the pyrrole nitrogen.
The structural representation of this compound demonstrates a bicyclic heterocyclic system with specific stereochemical considerations. The compound exhibits a planar aromatic pyrrole ring fused to a saturated six-membered pyridine ring, creating a unique three-dimensional molecular architecture. The methyl group attached to the nitrogen atom at position 1 provides additional steric and electronic effects that influence the compound's overall chemical behavior. The tetrahydro designation specifically refers to the addition of four hydrogen atoms to the pyridine ring, resulting in a fully saturated cyclohexane-like structure within the fused system.
The Simplified Molecular Input Line Entry System notation for this compound is CN1C=CC2=C1CCNC2, which provides a linear representation of the molecular connectivity. This notation efficiently captures the essential structural features including the methyl group attachment, the aromatic pyrrole component, and the saturated pyridine ring. The structural formula C₈H₁₂N₂ reflects the presence of eight carbon atoms, twelve hydrogen atoms, and two nitrogen atoms arranged in the characteristic fused ring system.
Alternative Naming Conventions in Chemical Databases
Chemical database systems employ various alternative naming conventions to ensure comprehensive cataloging and retrieval of this compound. The compound appears in multiple databases under several synonymous designations that reflect different systematic approaches to heterocyclic nomenclature. These alternative names include 1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine and 4,5,6,7-tetrahydro-1-methyl-1H-pyrrolo[3,2-c]pyridine, both of which emphasize different aspects of the molecular structure while maintaining chemical accuracy.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-5-3-7-6-9-4-2-8(7)10/h3,5,9H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLWTWDUVBDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450735 | |
| Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569351-26-4 | |
| Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Tetrahydroborate Reduction Method
- Starting Material: 1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine
- Reagents: Sodium tetrahydroborate (NaBH4)
- Solvent: Methanol and water mixture
- Conditions: Reaction at room temperature for 1 hour
- Yield: Approximately 0.23 g product obtained in reported synthesis
- Reference: Khorana et al., Journal of Medicinal Chemistry, 2003
This method relies on the reduction of the dihydro precursor to the tetrahydro compound using sodium tetrahydroborate, a mild hydride donor, in protic solvents. The reaction is straightforward and yields the desired tetrahydro product efficiently.
Sodium Borohydride Reduction of Pyrrolopyridinium Salts
- Starting Material: 6-Benzyl-1-methyl-1H-pyrrolo[2,3-C]pyridin-6-ium bromide
- Reagents: Sodium borohydride (NaBH4)
- Follow-up: Debenzylation by hydrogenation over palladium on carbon (Pd/C)
- Scale: Multigram scale synthesis demonstrated
- Yield: High yields reported
- Additional: Applicable to a series of N6-substituted analogues
- Reference: Nechayev et al., Synthesis, 2013
This efficient synthetic route involves the reduction of the pyrrolopyridinium salt intermediate with NaBH4, followed by catalytic hydrogenolysis to remove benzyl protecting groups. This method is notable for its scalability and applicability to substituted derivatives.
Cyclization via Pictet-Spengler and Related Reactions
- General Approach: Formation of the tetrahydro ring system via condensation and cyclization reactions
- Reagents: Aldehydes and amines or related intermediates
- Conditions: Heating in acidic media, often with acetic acid or hydrochloric acid
- Yields: Variable, depending on substituents and conditions
- Reference: Matsumura et al. and related literature on tetrahydrothieno[3,2-c]pyridines (analogous systems)
Although more commonly applied to related heterocycles, such as tetrahydrothieno[3,2-c]pyridines, this approach can be adapted for pyrrolo[3,2-C]pyridine systems. The Pictet-Spengler reaction enables ring closure via imine formation and subsequent cyclization under acidic conditions.
Comparative Data Table of Key Preparation Methods
Research Findings and Analysis
The sodium borohydride reduction of pyrrolopyridinium salts is the most efficient and scalable method, allowing for gram-scale synthesis with high purity and yield. This method also permits the synthesis of various N6-substituted analogues, expanding the chemical space for medicinal chemistry applications.
The direct reduction of dihydro precursors with sodium tetrahydroborate is simpler but less documented in terms of yield and scalability. It remains a viable approach for small-scale synthesis.
Cyclization methods such as Pictet-Spengler reactions provide alternative routes, especially useful when designing substituted derivatives. However, these often require longer reaction times, acidic conditions, and sometimes give moderate yields. They are more common in the synthesis of related heterocyclic systems but can be adapted for the target compound.
The combination of reduction and catalytic hydrogenation steps is critical to remove protecting groups and achieve the final tetrahydro compound without over-reduction or side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity
- Neuroprotective Properties
- Anticancer Activity
Organic Synthesis Applications
- Building Block in Synthesis
- Synthesis of Novel Compounds
Case Study 1: Antidepressant Derivatives
A study evaluated the antidepressant effects of several pyrrolo[3,2-C]pyridine derivatives in animal models. The results indicated that certain modifications led to increased efficacy and reduced side effects compared to traditional antidepressants .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that specific derivatives could significantly protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in treating neurodegenerative diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[3,2-c]pyridine
The positional isomer 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine differs in the fusion position of the pyrrole and pyridine rings. This structural variation alters electronic distribution and steric accessibility. For example, sodium borohydride reduction of N⁶-substituted derivatives of the [2,3-c] isomer proceeds efficiently, yielding analogs with varied N⁶ substituents (e.g., benzyl, alkyl) . Such isomers may exhibit divergent pharmacological profiles due to differences in binding site interactions.
Substituent Effects on the Pyrrolo[3,2-c]pyridine Core
4-Phenyl Substituted Derivatives
- 4-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (15)
- Molecular formula : C₁₃H₁₄N₂
- Molecular weight : 198.27 g/mol
- Synthesis : Condensation of pyrrolidine precursors with benzaldehyde, yielding 38% after flash chromatography .
- Physical properties : Melting point 157–158°C (lit. 212°C), indicating polymorphism or purity variations .
- Applications : Evaluated as a carbonic anhydrase I activator, highlighting the role of aryl substituents in enzyme interaction .
4-(4-Methoxyphenyl) Substituted Derivative (16)
- Molecular formula : C₁₄H₁₆N₂O
- Molecular weight : 228.29 g/mol
- Synthesis : Similar to compound 15 but using p-anisaldehyde, yielding 36% .
5-Benzyl Substituted Derivative
Salt Forms and Stability
Functionalized Derivatives
Carboxamide Derivatives
Boc-Protected Intermediate
- 5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- Role : The Boc group protects amines during synthesis, enabling selective functionalization .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (CAS: 569351-26-4) is a bicyclic compound with a unique structure that combines elements of pyrrole and pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
- Molecular Formula : C8H12N2
- Molecular Weight : 136.19 g/mol
- IUPAC Name : this compound
- CAS Number : 569351-26-4
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Neuropharmacological Effects
Research indicates that derivatives of pyrrolo[3,2-C]pyridine compounds exhibit significant neuropharmacological properties. These include:
- Analgesic Activity : Studies have shown that compounds within this class can act as analgesics. For instance, certain derivatives demonstrated efficacy in reducing pain in animal models.
- Sedative Effects : Some derivatives have been reported to possess sedative properties, potentially useful in treating anxiety and sleep disorders.
2. Antidiabetic Activity
Pyrrolo[3,2-C]pyridine derivatives have been evaluated for their impact on glucose metabolism:
- Insulin Sensitivity : A study highlighted that specific derivatives increased insulin sensitivity in adipocytes by up to 37.4% at optimal concentrations (0.3–100 µM) . This suggests potential applications in managing diabetes.
3. Antimycobacterial Activity
Certain studies have assessed the antimycobacterial properties of these compounds:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.15 µM against Mycobacterium tuberculosis, indicating strong potential as therapeutic agents against tuberculosis .
4. Antitumor Activity
The compound's structural framework has prompted investigations into its anticancer properties:
- Cell Viability Studies : Various derivatives were tested for cytotoxicity against cancer cell lines. Notably, some showed promising results with significant inhibition of cell proliferation .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Q & A
Q. What are the standard synthetic routes for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, and how can purity be optimized?
The compound is synthesized via sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by catalytic debenzylation (H₂/Pd/C). Key steps include:
- Reduction : Sodium borohydride in THF at controlled temperatures (0–25°C) to minimize side reactions.
- Debenzylation : Hydrogenation over Pd/C (10% w/w) in ethanol at 50°C for 6 hours. Purity optimization (>98%) is achieved via HPLC (C18 column, acetonitrile/water gradient) and recrystallization in ethyl acetate/hexane . Polar solvents like DMF or THF enhance reaction homogeneity during synthesis .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light.
- Handling : Use PPE (gloves, goggles) due to its hygroscopic nature and potential skin irritation (GHS Hazard Code H314). Work in a fume hood to avoid inhalation .
Q. What analytical techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm methyl group positioning (δ 2.4–2.6 ppm) and pyrrolidine ring protons (δ 1.8–3.0 ppm).
- Mass Spectrometry : ESI-MS (m/z 137.18 [M+H]⁺) for molecular weight validation.
- XRD : Single-crystal X-ray diffraction resolves regiochemistry in derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in N-substitution reactions be addressed?
Regioselectivity in N-substitution (e.g., at pyrrolidine vs. pyridine nitrogen) is controlled by:
- Base Selection : Use of NaH in DMF for deprotonation at the pyrrolidine nitrogen (kinetically favored).
- Electrophile Design : Bulky electrophiles (e.g., trityl chloride) preferentially target the less hindered pyridine nitrogen. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from:
Q. How can computational methods guide SAR studies for this scaffold?
- Docking : Ligand-biased ensemble docking (LigBEnD) identifies binding poses in kinase domains (e.g., BET bromodomains).
- MD Simulations : 100-ns simulations in explicit solvent (TIP3P) assess conformational flexibility of the tetrahydro-pyrrolopyridine ring. Prioritize derivatives with calculated ΔG < -8 kcal/mol for synthesis .
Q. What are the mechanistic insights into acid-mediated dimerization of related tetrahydro-pyrrolopyridines?
Under HCl (1–2 M), protonation of the pyridine nitrogen triggers ring-opening, followed by intermolecular nucleophilic attack to form dimers. Key evidence includes:
- Kinetic Studies : Second-order rate constants (k₂ ~ 0.05 M⁻¹s⁻¹) in aqueous HCl.
- X-ray Analysis : Dimer structures (e.g., 3c, 4d) confirm head-to-tail orientation via C-N bond formation .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
